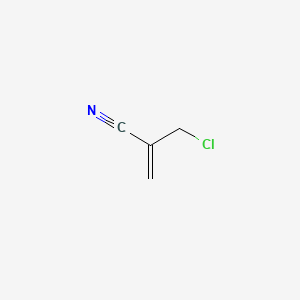

2-(chloromethyl)prop-2-enenitrile

Overview

Description

2-(chloromethyl)prop-2-enenitrile, also known as 2-(chloromethyl)acrylonitrile, is an organic compound with the molecular formula C4H4ClN. It is a colorless, volatile liquid with a sweet, slightly odorous smell. This compound is soluble in various organic solvents such as acetone, benzene, carbon tetrachloride, ethyl ether, and ethanol, but only slightly soluble in water .

Mechanism of Action

Mode of Action

It’s known that acrylonitrile, a related compound, causes the same signs of toxicity as hydrogen cyanide, but the onset of the effects is clearly delayed due to metabolism . It’s rapidly absorbed after oral, dermal, or inhalative administration and distributed throughout the entire body .

Biochemical Pathways

A related compound, acrylonitrile, is known to be involved in various biodegradation pathways . More research is needed to understand the specific pathways affected by Acrylonitrile, 2-(chloromethyl)-.

Pharmacokinetics

Acrylonitrile, a related compound, is known to be rapidly absorbed and distributed throughout the body after oral, dermal, or inhalative administration .

Result of Action

Acrylonitrile, a related compound, is known to cause the same signs of toxicity as hydrogen cyanide .

Action Environment

It’s known that the environmental fate of related acrylic polymers will depend on their chemical structure, the environmental setting where they were used, and the regulations for plastic waste management existing in different countries .

Biochemical Analysis

Biochemical Properties

Acrylonitrile, 2-(chloromethyl)- plays a significant role in biochemical reactions due to its reactive nitrile and chloromethyl groups. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with glutathione S-transferases, which catalyze the conjugation of acrylonitrile, 2-(chloromethyl)- with glutathione. This reaction helps in detoxifying the compound and facilitating its excretion from the body . Additionally, acrylonitrile, 2-(chloromethyl)- can undergo cytochrome P450-mediated oxidation, leading to the formation of reactive intermediates that can bind to cellular macromolecules .

Cellular Effects

Acrylonitrile, 2-(chloromethyl)- has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to acrylonitrile, 2-(chloromethyl)- can lead to oxidative stress, resulting in the activation of stress-responsive signaling pathways . This compound can also modulate the expression of genes involved in detoxification and stress response. Furthermore, acrylonitrile, 2-(chloromethyl)- can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of acrylonitrile, 2-(chloromethyl)- involves its interaction with various biomolecules. It can bind to nucleophilic sites on proteins and DNA, leading to the formation of adducts that can interfere with normal cellular functions . Acrylonitrile, 2-(chloromethyl)- can also inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, its interaction with cytochrome P450 enzymes can result in the generation of reactive oxygen species, which can cause oxidative damage to cellular components . Additionally, acrylonitrile, 2-(chloromethyl)- can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of acrylonitrile, 2-(chloromethyl)- can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and heat . Long-term exposure to acrylonitrile, 2-(chloromethyl)- in in vitro and in vivo studies has been associated with persistent oxidative stress and cellular damage . These effects can accumulate over time, leading to chronic toxicity and adverse health outcomes .

Dosage Effects in Animal Models

The effects of acrylonitrile, 2-(chloromethyl)- vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in cellular function . At higher doses, acrylonitrile, 2-(chloromethyl)- can induce significant toxicity, including severe oxidative damage, inflammation, and cell death . Threshold effects have been observed, where a certain dose level leads to a marked increase in adverse effects. High doses of acrylonitrile, 2-(chloromethyl)- can also result in systemic toxicity, affecting multiple organs and leading to severe health consequences .

Metabolic Pathways

Acrylonitrile, 2-(chloromethyl)- is involved in several metabolic pathways. It can undergo conjugation with glutathione, catalyzed by glutathione S-transferases, resulting in the formation of N-acetyl-S-(2-cyanoethyl)cysteine . This pathway helps in detoxifying the compound and facilitating its excretion. Additionally, acrylonitrile, 2-(chloromethyl)- can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which can further undergo hydrolysis and conjugation reactions . These metabolic pathways play a crucial role in determining the compound’s toxicity and its impact on cellular function .

Transport and Distribution

The transport and distribution of acrylonitrile, 2-(chloromethyl)- within cells and tissues are influenced by its physicochemical properties. This compound can diffuse across cell membranes due to its lipophilic nature . It can also interact with transporters and binding proteins, which facilitate its uptake and distribution within the body . Acrylonitrile, 2-(chloromethyl)- tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its distribution is also influenced by its binding to cellular macromolecules, which can affect its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of acrylonitrile, 2-(chloromethyl)- is determined by its interactions with cellular components. This compound can localize to various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function can be influenced by its localization, as it can interact with different biomolecules in these compartments . For example, acrylonitrile, 2-(chloromethyl)- can bind to mitochondrial proteins, leading to mitochondrial dysfunction and altered energy production . It can also interact with nuclear proteins, affecting gene expression and DNA repair processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(chloromethyl)prop-2-enenitrile can be synthesized through several methods. One common method involves the reaction of acrylonitrile with formaldehyde and hydrochloric acid. The reaction proceeds as follows: [ \text{CH}_2=\text{CHCN} + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{CH}_2=\text{C(Cl)CN} + \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)prop-2-enenitrile undergoes various types of chemical reactions, including:

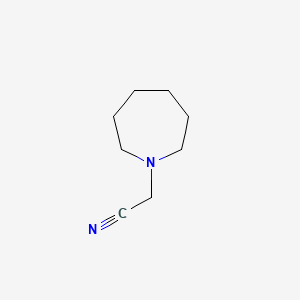

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles or nucleophiles.

Polymerization: The compound can undergo polymerization to form polyacrylonitrile derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and amines. These reactions are typically carried out in polar solvents such as water or alcohols.

Addition Reactions: Reagents such as hydrogen halides, halogens, and water can be used. These reactions often require catalysts or specific conditions such as UV light or heat.

Polymerization: Initiators such as peroxides or azo compounds are used to start the polymerization process.

Major Products Formed

Substitution Reactions: Products include 2-(hydroxymethyl)prop-2-enenitrile, 2-(alkoxymethyl)prop-2-enenitrile, and 2-(aminomethyl)prop-2-enenitrile.

Addition Reactions: Products include 2-(halomethyl)prop-2-enenitrile and 2-(hydroxymethyl)prop-2-enenitrile.

Polymerization: The major product is poly(this compound), a polymer with various industrial applications.

Scientific Research Applications

2-(chloromethyl)prop-2-enenitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Comparison with Similar Compounds

Similar Compounds

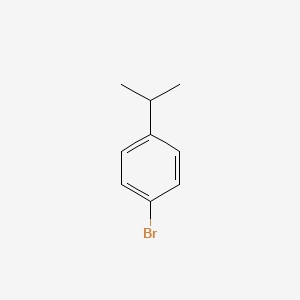

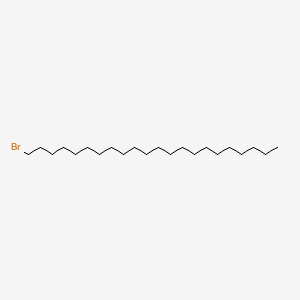

- 2-(bromomethyl)prop-2-enenitrile

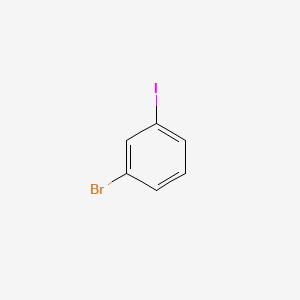

- 2-(iodomethyl)prop-2-enenitrile

- 2-(hydroxymethyl)prop-2-enenitrile

Comparison

2-(chloromethyl)prop-2-enenitrile is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. Compared to its bromine and iodine analogs, the chlorine compound is less reactive but more stable. The hydroxyl analog, 2-(hydroxymethyl)prop-2-enenitrile, is more polar and has different solubility and reactivity characteristics .

Properties

IUPAC Name |

2-(chloromethyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN/c1-4(2-5)3-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBPJPNDSZRXRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227393 | |

| Record name | Acrylonitrile, 2-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7659-44-1 | |

| Record name | 2-(Chloromethyl)-2-propenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7659-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-2-propenenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: G1YU1&CN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acrylonitrile, 2-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)-2-propenenitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ53D35TK5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.